molecular formula C17H15F3N6O3S2 B2708157 3-methoxy-1-methyl-N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide CAS No. 1172376-19-0

3-methoxy-1-methyl-N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2708157
CAS No.: 1172376-19-0
M. Wt: 472.46
InChI Key: ANXCBJPMQXAGII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-1-methyl-N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a potent, selective, and covalent inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by irreversibly binding to a cysteine residue (Cys481) in the BTK active site, leading to sustained suppression of B-cell receptor signaling pathways. This mechanism is critical for the proliferation and survival of malignant B-cells, making this compound a valuable tool for investigating B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Research into BTK inhibition is a cornerstone of hematological oncology studies, as evidenced by the clinical success of other BTK inhibitors like ibrutinib. Beyond oncology, this reagent is also used in immunological research to dissect the role of BTK in innate immune responses and inflammatory diseases. It serves as a key chemical probe for validating BTK as a therapeutic target, enabling high-throughput screening for drug discovery campaigns, and exploring mechanisms of resistance to covalent BTK inhibitors. This product is supplied for laboratory research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-methoxy-1-methyl-N-[5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N6O3S2/c1-26-7-11(14(25-26)29-2)13(28)22-15-23-24-16(31-15)30-8-12(27)21-10-5-3-4-9(6-10)17(18,19)20/h3-7H,8H2,1-2H3,(H,21,27)(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXCBJPMQXAGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-methoxy-1-methyl-N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide (CAS Number: 1172376-19-0) is a complex organic molecule with potential biological activities. This article explores its structure, synthesis, and biological properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H15F3N6O3S2C_{17}H_{15}F_{3}N_{6}O_{3}S_{2}, with a molecular weight of 472.5 g/mol . The structure features a pyrazole ring, thiadiazole moiety, and trifluoromethyl phenyl group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC17H15F3N6O3S2C_{17}H_{15}F_{3}N_{6}O_{3}S_{2}
Molecular Weight472.5 g/mol
CAS Number1172376-19-0

Biological Activity

Recent studies have indicated that compounds similar to This compound exhibit a range of biological activities:

Antioxidant Activity

Research has shown that derivatives containing thiadiazole and pyrazole rings often possess significant antioxidant properties. For instance, compounds designed with similar frameworks have been screened for their ability to scavenge free radicals and inhibit oxidative stress-related pathways .

Acetylcholinesterase Inhibition

In vitro assays have demonstrated that certain analogs exhibit potent inhibition of acetylcholinesterase (AChE), an enzyme critical in the regulation of neurotransmission. This inhibition suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Anticancer Properties

Studies focusing on the antiproliferative effects of related compounds have shown promising results against various cancer cell lines. For example, compounds with structural similarities have demonstrated significant cytotoxicity against breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cells . The IC50 values indicate effective concentrations for inhibiting cell growth.

Cell LineIC50 Value (μM)
MDA-MB-23116.23 ± 0.81
SK-Hep-147.73 ± 2.39
NUGC-334.58 ± 1.73

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective potential of similar compounds in irradiated mice, revealing that they could mitigate oxidative damage and improve cognitive function .
  • Antiproliferative Activity : In a comparative study, a compound structurally related to 3-methoxy-1-methyl-N-(5-((2-oxo-2... was tested for its inhibitory effects on various cancer cell lines, yielding significant results that suggest its potential as an anticancer agent .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-methoxy-1-methyl-N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. The incorporation of the thiadiazole ring is crucial as it enhances the compound's lipophilicity and biological activity. The characterization of synthesized compounds is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm their structure and purity .

Anticancer Properties

Numerous studies have demonstrated that thiadiazole derivatives exhibit significant anticancer properties. For instance, research has shown that compounds containing the 1,3,4-thiadiazole moiety can inhibit cancer cell proliferation in various cancer models. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of key growth factors and kinases .

Case Study:
A study evaluated a series of thiadiazole derivatives against human breast and lung cancer cell lines. The results indicated that these compounds exhibited cytotoxic effects at micromolar concentrations, with some derivatives showing selectivity towards cancer cells over normal cells .

Other Applications

Beyond their anticancer properties, thiadiazole derivatives are being explored for other therapeutic applications:

  • Antimicrobial Activity : Some studies indicate that these compounds may possess antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Research suggests potential anti-inflammatory effects, making them candidates for treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Frameworks

Target Compound
  • Pyrazole-thiadiazole hybrid : Combines a pyrazole (5-membered, two adjacent nitrogen atoms) with a thiadiazole (5-membered, two nitrogen and one sulfur atom). This dual-heterocyclic system enhances binding diversity.
Similar Compounds

Phenoxymethylbenzimidazole-triazole-thiazole hybrids (): Feature benzimidazole-triazole-thiazole cores. Key difference: The target compound lacks a benzimidazole or triazole but shares the thiazole/thiadiazole sulfur motif, which is critical for electronic interactions .

5-Substituted-1,3,4-oxadiazole-2-thioesters ():

  • Oxadiazole rings replace thiadiazole, but both are bioisosteres. The thioester group (-S-CO-) in these compounds mirrors the thioether-amide in the target molecule .

Thiadiazole-triazine derivatives ():

  • Fused thiadiazole-triazine systems. The thiadiazole moiety is conserved, but triazine introduces additional nitrogen atoms, altering solubility and reactivity .

Functional Group Analysis

Target Compound
  • Trifluoromethylphenyl group : Enhances metabolic stability and membrane permeability.
  • Methoxy and methyl groups : Moderate steric effects and electron donation.
Similar Compounds

Compound 9c ():

  • Contains a 4-bromophenyl substituent on the thiazole. Bromine’s electronegativity contrasts with the trifluoromethyl group’s hydrophobicity .

5-Ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide ():

  • Shares a thiazole-carboxamide linkage but lacks the pyrazole-thiadiazole scaffold. The ethyl and methyl groups mimic the target’s alkyl substitutions .

N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-fluorobenzenecarboxamide ():

  • Pyrazole-carboxamide core is conserved, but the fluorophenyl group differs from the trifluoromethylphenyl in electronic properties .
Target Compound
  • Likely synthesized via:
    • Coupling reactions (e.g., carboxamide formation between pyrazole and thiadiazole).
    • Thioether formation using K₂CO₃ in DMF, analogous to methods in .
    • Amidation of the ethyl-thio intermediate with 3-(trifluoromethyl)aniline.
Similar Compounds

Triazole-thioesters ():

  • Synthesized via nucleophilic ring-opening of oxadiazole-thioesters with hydrazine, followed by dehydration. Contrasts with the target’s direct thioether coupling .

Thiadiazole-triazine derivatives ():

  • Employ X-ray crystallography for structural validation, a technique applicable to the target compound’s characterization .

Potential Bioactivity

Target Compound
  • Hypothesized applications : Kinase inhibition (pyrazole), antimicrobial activity (thiadiazole), or anticancer effects (trifluoromethyl group).
Similar Compounds

Triazole-thiol derivatives ():

  • Exhibit antimicrobial activity due to thiol-mediated disruption of bacterial membranes .

Oxadiazole-thioesters ():

  • Reported as anticancer agents via apoptosis induction .

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Highlights Potential Bioactivity Reference
Target Compound Pyrazole-thiadiazole 3-OCH₃, CF₃-phenyl, thioether-amide K₂CO₃/DMF coupling Kinase inhibition, antimicrobial -
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Benzimidazole-triazole-thiazole 4-Bromophenyl Cu(I)-catalyzed click reaction α-Glucosidase inhibition
5-Ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide Thiophene-thiazole Ethyl, methyl Friedel-Crafts acylation Antifungal
5-Substituted-1,3,4-oxadiazole-2-thioesters Oxadiazole Varied aryl groups Hydrazine ring-opening Anticancer

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the 1,3,4-thiadiazole and pyrazole hybrid core in this compound?

  • Methodological Answer: The 1,3,4-thiadiazole ring can be synthesized via cyclization of thiosemicarbazides or by reacting hydrazine derivatives with carbon disulfide under acidic conditions. For pyrazole formation, a common approach involves condensation of β-diketones or β-ketoesters with hydrazines. The thioether linkage between the thiadiazole and pyrazole moieties is typically achieved using nucleophilic substitution (e.g., coupling a thiol-containing thiadiazole with a halogenated pyrazole derivative). Characterization via 1H^1H-NMR and 13C^{13}C-NMR is critical to confirm regioselectivity and purity, as shown in analogous syntheses of thiadiazole-pyrazole hybrids .

Q. How can researchers optimize reaction conditions to improve yields in multi-step syntheses of this compound?

  • Methodological Answer: Key parameters include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in substitution reactions.
  • Catalysis: Copper(I) catalysts (e.g., CuSO4_4/sodium ascorbate) improve click chemistry steps for triazole/thiadiazole formation .
  • Temperature Control: Stepwise heating (e.g., 50–80°C) for cyclization reactions reduces side products .
  • Workup: Column chromatography or recrystallization (e.g., ethanol/water mixtures) ensures purity. Yields for similar compounds range from 3–81%, depending on steric and electronic factors .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer:

  • NMR Spectroscopy: 1H^1H-NMR identifies proton environments (e.g., methoxy groups at δ ~3.8–4.0 ppm; trifluoromethyl signals split due to coupling). 13C^{13}C-NMR confirms carbonyl (C=O, ~160–170 ppm) and thiadiazole/thioether carbons.
  • IR Spectroscopy: Peaks at ~1650–1700 cm1^{-1} (amide C=O), 1250–1350 cm1^{-1} (C-F stretch), and 600–700 cm1^{-1} (C-S bonds) validate functional groups .
  • Mass Spectrometry (ESI-MS): High-resolution MS confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for analogs of this compound?

  • Methodological Answer:

  • Structural Variants: Compare activity of analogs with modifications to the trifluoromethylphenyl group or pyrazole substituents. For example, replacing CF3_3 with halogens (Cl, Br) may alter receptor binding .
  • Assay Validation: Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target specificity.
  • Metabolite Profiling: LC-MS/MS identifies active metabolites that may contribute to off-target effects, as seen in c-Met inhibitor studies .

Q. What computational methods are suitable for predicting the binding affinity of this compound to kinase targets like c-Met?

  • Methodological Answer:

  • Docking Studies: Tools like AutoDock Vina or Schrödinger Suite model interactions between the pyrazole-thiadiazole core and kinase ATP-binding pockets. Focus on hydrogen bonding (amide groups) and hydrophobic contacts (CF3_3 and methyl groups) .
  • MD Simulations: Run 100-ns simulations to assess stability of ligand-protein complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA/GBSA) .

Q. How can researchers address low aqueous solubility during in vitro/in vivo testing?

  • Methodological Answer:

  • Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) or PEGylation to enhance solubility.
  • Formulation Strategies: Use co-solvents (DMSO/cyclodextrins) or nanoemulsions. For example, AMG 458 (a pyrazole-based c-Met inhibitor) achieved oral bioavailability via hydroxypropyl-β-cyclodextrin encapsulation .
  • LogP Optimization: Reduce lipophilicity by substituting the trifluoromethyl group with polar moieties (e.g., sulfonamides) .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response curves in cytotoxicity assays?

  • Methodological Answer:

  • Four-Parameter Logistic Model: Fit dose-response data using software like GraphPad Prism to calculate IC50_{50} values.
  • Error Propagation: Use bootstrapping or Monte Carlo simulations to quantify uncertainty in IC50_{50} estimates.
  • Selectivity Index (SI): Compare IC50_{50} values against non-cancerous cell lines (e.g., HEK293) to assess therapeutic window .

Q. How should researchers validate target engagement in cellular models?

  • Methodological Answer:

  • Chemical Proteomics: Use affinity chromatography with immobilized compound analogs to pull down binding proteins.
  • Western Blotting: Monitor phosphorylation status of downstream kinases (e.g., ERK/AKT for c-Met inhibitors) .
  • CRISPR Knockout: Delete the putative target gene (e.g., c-Met) and assess resistance to compound-induced cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.